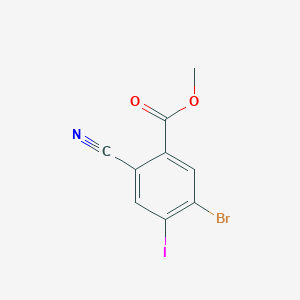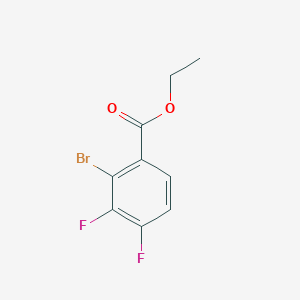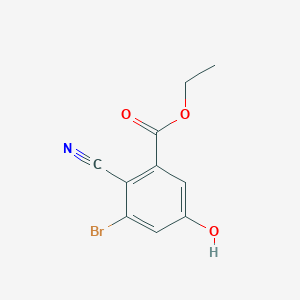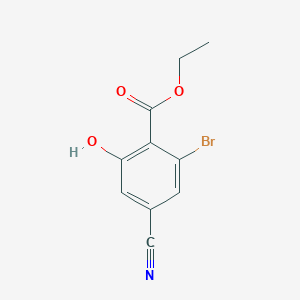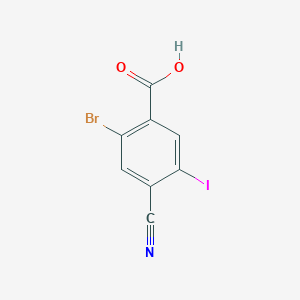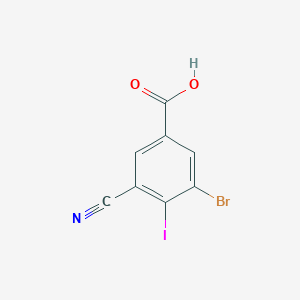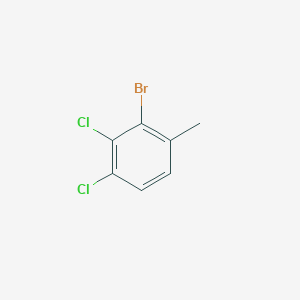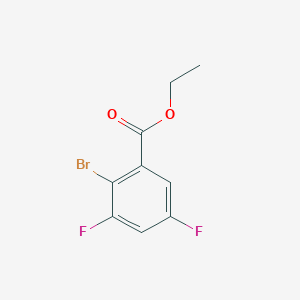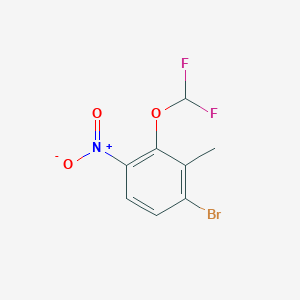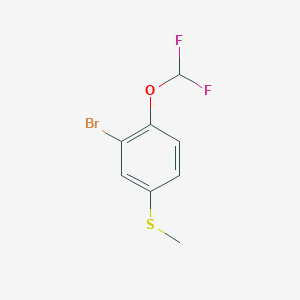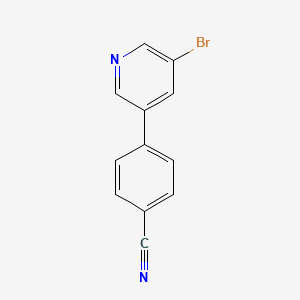
4-(5-Bromopyridin-3-yl)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of 4-(5-Bromopyridin-3-yl)benzonitrile and its derivatives has been reported in several studies. For instance, a series of eighteen novel pyrimidine-based thiourea compounds were synthesized with good to excellent yields (61–88%) . The chemical structures of these heterocycles consist of a central pyrimidine ring with phenyl-substituted thiourea motifs .Molecular Structure Analysis
The molecular structure of 4-(5-Bromopyridin-3-yl)benzonitrile consists of a central pyrimidine ring with phenyl-substituted thiourea motifs . The molecular formula is C13H7BrN2.Scientific Research Applications
Comprehensive Analysis of 4-(5-Bromopyridin-3-yl)benzonitrile Applications
Treatment of Type II Diabetes Mellitus: 4-(5-Bromopyridin-3-yl)benzonitrile derivatives have been studied for their potential in treating Type II diabetes mellitus. These compounds have shown inhibitory activity against α-glucosidase, an enzyme crucial for the management of diabetes . For instance, specific derivatives exhibited better inhibition than the reference compound acarbose, suggesting their potential as therapeutic agents .
Antimicrobial Agents: The structural motif of 4-(5-Bromopyridin-3-yl)benzonitrile is a component in the synthesis of various antimicrobial agents. The bromopyridine group is often incorporated into larger, more complex structures that exhibit antibacterial, antifungal, and antiviral activities .
Enzyme Inhibition: Compounds containing the 4-(5-Bromopyridin-3-yl)benzonitrile structure have been used to create enzyme inhibitors. These inhibitors target specific enzymes and can be used to study enzyme function or as part of therapeutic strategies for diseases where enzyme activity is a factor .
Anti-Inflammatory Applications: Derivatives of 4-(5-Bromopyridin-3-yl)benzonitrile have been explored for their anti-inflammatory properties. This is particularly relevant in the development of new medications for chronic inflammatory diseases .
Cancer Research: The bromopyridine moiety is a key fragment in the design of compounds for cancer research. It can be used to synthesize compounds with potential antitumor properties, contributing to the discovery of new cancer treatments .
Drug Discovery: This compound serves as a building block in drug discovery, particularly in the synthesis of small organic molecules that can interact with various biological targets. Its versatility in chemical reactions makes it a valuable component in medicinal chemistry .
Biological Activity Studies: The pyrimidine ring, often associated with 4-(5-Bromopyridin-3-yl)benzonitrile, is a common scaffold in pharmaceuticals. Researchers utilize this structure to study a wide range of biological activities, including antidepressant and analgesic effects .
Material Science: In material science, 4-(5-Bromopyridin-3-yl)benzonitrile can be used to modify surfaces or create new materials with desired properties. Its reactivity with various substrates allows for the development of innovative materials with specific functions .
properties
IUPAC Name |
4-(5-bromopyridin-3-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2/c13-12-5-11(7-15-8-12)10-3-1-9(6-14)2-4-10/h1-5,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMMKXOPYFVARV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromopyridin-3-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




